molecular formula C17H20N4OS B2711429 2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380180-21-0

2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2711429
CAS No.: 2380180-21-0
M. Wt: 328.43
InChI Key: NUFNJEFNSSGMDB-UHFFFAOYSA-N
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Description

2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-[[1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile are largely determined by the presence of the thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom This allows the compound to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of 2-[[1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile are also not fully understood. Given the broad range of biological activities exhibited by thiazole derivatives, it is likely that this compound influences cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-[[1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile is not well defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. These intermediates are then coupled with the pyridine derivative under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.

    Piperidine Derivatives: Compounds like piperidine itself and its derivatives are known for their pharmacological properties, including analgesic and antipsychotic effects.

    Pyridine Derivatives: Compounds like pyridine and its derivatives are widely used in pharmaceuticals and agrochemicals.

Uniqueness

What sets 2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile apart is its unique combination of three distinct heterocyclic rings, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-13-16(23-12-20-13)10-21-6-2-3-15(9-21)11-22-17-7-14(8-18)4-5-19-17/h4-5,7,12,15H,2-3,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFNJEFNSSGMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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